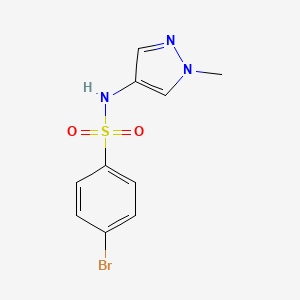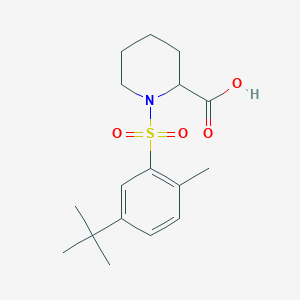
(3,5-Dimethylphenyl) 5-bromo-2-ethoxybenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,5-Dimethylphenyl) 5-bromo-2-ethoxybenzenesulfonate, also known as DBES, is a chemical compound that has been widely used in scientific research. It belongs to the class of sulfonates and is known for its ability to inhibit protein tyrosine phosphatases (PTPs).
Mecanismo De Acción
(3,5-Dimethylphenyl) 5-bromo-2-ethoxybenzenesulfonate inhibits PTPs by binding to the active site of the enzyme and forming a covalent bond with the catalytic cysteine residue. This covalent bond prevents the enzyme from carrying out its normal function of removing phosphate groups from tyrosine residues in proteins. As a result, the signaling pathways regulated by PTPs are disrupted, leading to various cellular effects.
Biochemical and Physiological Effects:
(3,5-Dimethylphenyl) 5-bromo-2-ethoxybenzenesulfonate has been shown to have various biochemical and physiological effects in different cell types. In cancer cells, (3,5-Dimethylphenyl) 5-bromo-2-ethoxybenzenesulfonate inhibits cell proliferation and induces apoptosis by activating the JNK signaling pathway. In neuronal cells, (3,5-Dimethylphenyl) 5-bromo-2-ethoxybenzenesulfonate promotes neurite outgrowth and enhances synaptic plasticity by inhibiting PTPs that regulate the activity of NMDA receptors. In immune cells, (3,5-Dimethylphenyl) 5-bromo-2-ethoxybenzenesulfonate inhibits the activation of T cells and the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (3,5-Dimethylphenyl) 5-bromo-2-ethoxybenzenesulfonate in lab experiments is its specificity for PTPs. Unlike other PTP inhibitors that target multiple PTPs, (3,5-Dimethylphenyl) 5-bromo-2-ethoxybenzenesulfonate selectively inhibits a subset of PTPs that are involved in specific cellular processes. This allows researchers to study the role of these PTPs in a more precise manner. However, one limitation of using (3,5-Dimethylphenyl) 5-bromo-2-ethoxybenzenesulfonate is its irreversible binding to PTPs. Once (3,5-Dimethylphenyl) 5-bromo-2-ethoxybenzenesulfonate binds to the catalytic cysteine residue of the enzyme, it cannot be removed, making it difficult to study the reversibility of PTP inhibition.
Direcciones Futuras
There are several future directions for the use of (3,5-Dimethylphenyl) 5-bromo-2-ethoxybenzenesulfonate in scientific research. One direction is to study the role of specific PTPs in different diseases, such as cancer, neurodegenerative diseases, and autoimmune disorders. Another direction is to develop more potent and selective PTP inhibitors based on the structure of (3,5-Dimethylphenyl) 5-bromo-2-ethoxybenzenesulfonate. Finally, the use of (3,5-Dimethylphenyl) 5-bromo-2-ethoxybenzenesulfonate in combination with other drugs or therapies could provide new insights into the treatment of various diseases.
In conclusion, (3,5-Dimethylphenyl) 5-bromo-2-ethoxybenzenesulfonate is a valuable tool in scientific research for studying the role of protein tyrosine phosphatases in various biological processes. Its specificity for PTPs and its ability to inhibit specific cellular processes make it a useful compound for researchers. However, its irreversible binding to PTPs and its limitations in studying the reversibility of PTP inhibition should be taken into consideration. The future directions for the use of (3,5-Dimethylphenyl) 5-bromo-2-ethoxybenzenesulfonate in scientific research are promising and could lead to new discoveries in the treatment of various diseases.
Métodos De Síntesis
The synthesis of (3,5-Dimethylphenyl) 5-bromo-2-ethoxybenzenesulfonate involves the reaction of 5-bromo-2-ethoxybenzenesulfonyl chloride with 3,5-dimethylaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane, and the product is obtained by precipitation with a non-polar solvent such as diethyl ether.
Aplicaciones Científicas De Investigación
(3,5-Dimethylphenyl) 5-bromo-2-ethoxybenzenesulfonate has been extensively used in scientific research as a tool to study the role of protein tyrosine phosphatases in various biological processes. PTPs are enzymes that remove phosphate groups from tyrosine residues in proteins, and they play a crucial role in regulating cell signaling pathways. Inhibition of PTPs by (3,5-Dimethylphenyl) 5-bromo-2-ethoxybenzenesulfonate has been shown to affect various cellular processes, including cell proliferation, differentiation, and apoptosis.
Propiedades
IUPAC Name |
(3,5-dimethylphenyl) 5-bromo-2-ethoxybenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrO4S/c1-4-20-15-6-5-13(17)10-16(15)22(18,19)21-14-8-11(2)7-12(3)9-14/h5-10H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYIWEVPROIIWKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)S(=O)(=O)OC2=CC(=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-[(1-morpholin-4-ylcyclohexyl)methyl]propanamide](/img/structure/B7499270.png)




![(1,3-Dimethylpyrazolo[3,4-b]pyridin-5-yl)-pyrrolidin-1-ylmethanone](/img/structure/B7499304.png)
![1-[2,4,6-Tri(propan-2-yl)phenyl]sulfonylpyrazole](/img/structure/B7499308.png)
![5-bromo-N-tert-butyl-3-methyl-1-benzo[b]furan-2-carboxamide](/img/structure/B7499316.png)


![2-methyl-N-[1-(1-methyl-6-oxo-4,5-dihydropyridazine-3-carbonyl)piperidin-4-yl]benzamide](/img/structure/B7499338.png)


